9H-Purin-6-amine, 9-((4-chlorophenyl)methyl)-N,N-dimethyl-
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Overview
Description
9H-Purin-6-amine, 9-((4-chlorophenyl)methyl)-N,N-dimethyl- is a chemical compound that belongs to the purine class of compounds It is characterized by the presence of a purine ring system substituted with a 4-chlorophenylmethyl group and N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-((4-chlorophenyl)methyl)-N,N-dimethyl- typically involves the reaction of 9H-purin-6-amine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9H-Purin-6-amine, 9-((4-chlorophenyl)methyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-((4-chlorophenyl)methyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9-(4-Chlorobenzoyl)-9H-purin-6-amine: This compound is structurally similar but contains a benzoyl group instead of a benzyl group.
N-(3-chlorophenyl)-9H-purin-6-amine: This compound has a chlorophenyl group at a different position on the purine ring.
Uniqueness
The uniqueness of 9H-Purin-6-amine, 9-((4-chlorophenyl)methyl)-N,N-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its N,N-dimethyl groups and 4-chlorophenylmethyl substitution make it a valuable compound for various research applications.
Properties
CAS No. |
112089-03-9 |
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Molecular Formula |
C14H14ClN5 |
Molecular Weight |
287.75 g/mol |
IUPAC Name |
9-[(4-chlorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H14ClN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
WJVHKSQKRSCRIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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